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Introduction Infigratinib (formerly BGJ398) is a potent and selective, orally bioavailable, ATP-

competitive pan-Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor.[1][2][3] It

shows high affinity for FGFR1, FGFR2, and FGFR3.[3][4] Aberrant FGFR signaling, driven by

gene fusions, amplifications, or mutations, is a key oncogenic driver in various cancers,

promoting tumor cell proliferation, migration, and survival.[1][4] Infigratinib is approved for the

treatment of patients with cholangiocarcinoma (bile duct cancer) that have specific FGFR2

gene fusions or other rearrangements.[1][5] By inhibiting the FGFR pathway, Infigratinib
effectively blocks downstream signaling cascades, leading to a reduction in tumor growth and

the induction of programmed cell death, or apoptosis.[2][5]

This application note provides a comprehensive protocol for the analysis of apoptosis in cancer

cell lines following treatment with Infigratinib. The method described utilizes Annexin V and

Propidium Iodide (PI) staining followed by flow cytometry to accurately quantify the percentage

of viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Annexin V/PI Apoptosis Assay During the early stages of apoptosis,

phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma

membrane, is translocated to the outer leaflet.[6][7] Annexin V is a calcium-dependent protein

that has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC or APC,

to label early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating

agent that cannot cross the membrane of live or early apoptotic cells. It can, however,
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penetrate the compromised membranes of late apoptotic and necrotic cells, staining the

cellular DNA.[7]

By using these two stains concurrently, flow cytometry can distinguish between four cell

populations:

Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[9]

Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[9]

Necrotic Cells (Primary): Annexin V-negative and PI-positive (Annexin V-/PI+).

Infigratinib's Mechanism of Action in Apoptosis
Induction
Infigratinib functions by binding to the ATP-binding pocket within the kinase domain of FGFRs.

[1][4] This competitive inhibition prevents the autophosphorylation of the receptor, thereby

blocking the initiation of downstream signaling pathways critical for cancer cell survival, such as

the RAS-MAPK-ERK and PI3K-AKT pathways.[4][10] The disruption of these pro-survival

signals ultimately shifts the cellular balance towards apoptosis.[2] Studies have demonstrated

that FGFR inhibition induces apoptosis in various cancer cell models.[11][12]
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Caption: Infigratinib blocks FGFR signaling, inhibiting pro-survival pathways and inducing
apoptosis.

Experimental Protocol
This protocol outlines the treatment of a cancer cell line possessing an FGFR alteration with

Infigratinib, followed by staining with an Annexin V/PI kit and analysis by flow cytometry.

Materials and Reagents
Cell Line: A suitable cancer cell line with a known FGFR alteration (e.g., FGFR2-fusion

positive cholangiocarcinoma cell line).

Infigratinib (BGJ398): Stock solution prepared in DMSO (e.g., 10 mM).

Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM or RPMI-1640).

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin Solution

Trypsin-EDTA

Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit: Typically contains:

Annexin V-FITC

Propidium Iodide (PI) solution

10X Annexin V Binding Buffer

6-well or 12-well tissue culture plates

Flow Cytometer

Procedure
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1. Cell Seeding and Treatment a. Culture cells in T-75 flasks until they reach 70-80%

confluency. b. Trypsinize the cells, count them, and assess viability. c. Seed the cells into 6-well

plates at a density of 2-5 x 10⁵ cells/well in 2 mL of complete culture medium. d. Allow cells to

adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator. e. Prepare serial dilutions of

Infigratinib in complete culture medium to achieve the desired final concentrations (e.g., 0 nM,

10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final

concentration as the highest drug dose. f. Remove the old medium from the wells and replace

it with the medium containing the different concentrations of Infigratinib or vehicle control. g.

Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Staining[7][9] a. Following incubation, collect the culture supernatant

from each well, which contains floating (potentially apoptotic) cells, into labeled flow cytometry

tubes. b. Gently wash the adherent cells in the well with 1 mL of PBS. Add the PBS wash to the

respective tubes. c. Add 200-300 µL of Trypsin-EDTA to each well to detach the adherent cells.

Incubate for a few minutes at 37°C. d. Neutralize the trypsin with 1 mL of complete medium and

transfer the cell suspension to the corresponding tube from step 2a. e. Centrifuge the tubes at

300-400 x g for 5 minutes at room temperature. f. Carefully aspirate the supernatant and wash

the cell pellet twice with 1 mL of cold PBS. g. While cells are washing, prepare 1X Annexin V

Binding Buffer by diluting the 10X stock with deionized water. h. Resuspend the cell pellet in

100 µL of 1X Annexin V Binding Buffer. i. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to

each 100 µL of cell suspension. j. Gently vortex the tubes and incubate for 15 minutes at room

temperature in the dark.[8] k. After incubation, add 400 µL of 1X Annexin V Binding Buffer to

each tube. Keep samples on ice and protected from light until analysis.[8]

3. Flow Cytometry Analysis a. Analyze the samples on a flow cytometer as soon as possible

(ideally within 1 hour). b. Set up compensation controls: an unstained cell sample, a sample

stained only with Annexin V-FITC, and a sample stained only with PI. c. Acquire data for at

least 10,000 events per sample. d. Create a dot plot of FITC (Annexin V) versus PI. e. Set up

quadrants to differentiate the four populations: Live (lower-left), Early Apoptotic (lower-right),

Late Apoptotic/Necrotic (upper-right), and Necrotic (upper-left).
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Caption: Workflow for analyzing Infigratinib-induced apoptosis via flow cytometry.
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Data Presentation and Expected Results
The data obtained from the flow cytometer should be analyzed to determine the percentage of

cells in each quadrant. The results can be summarized in a table for clear comparison across

different treatment conditions. A dose- and time-dependent increase in the percentage of

Annexin V-positive cells (early + late apoptotic) is the expected outcome following effective

Infigratinib treatment.

Table 1: Example Data Summary of Apoptosis Analysis after 48h Infigratinib Treatment

Infigratinib
Conc.

% Viable (Q3:
AnV-/PI-)

% Early
Apoptotic (Q4:
AnV+/PI-)

% Late
Apoptotic (Q2:
AnV+/PI+)

% Total
Apoptotic (Q4
+ Q2)

Vehicle (0 nM) 94.5 ± 1.2 2.5 ± 0.4 1.8 ± 0.3 4.3 ± 0.6

10 nM 85.1 ± 2.1 8.2 ± 0.9 4.5 ± 0.7 12.7 ± 1.5

100 nM 60.7 ± 3.5 22.4 ± 2.2 13.6 ± 1.9 36.0 ± 3.8

1 µM 25.3 ± 2.8 45.8 ± 4.1 25.1 ± 2.5 70.9 ± 5.9

10 µM 8.9 ± 1.5 35.2 ± 3.3 52.3 ± 4.5 87.5 ± 7.2

Data are presented as mean ± standard deviation for triplicate experiments and are

hypothetical for illustrative purposes.

Conclusion
The flow cytometry-based Annexin V/PI assay is a robust and quantitative method for

evaluating the pro-apoptotic effects of targeted therapies like Infigratinib. This application note

provides a detailed protocol that can be adapted by researchers to assess the efficacy of FGFR

inhibitors in relevant cancer cell models, contributing to preclinical drug development and a

deeper understanding of the drug's mechanism of action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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